

# GSK2879552: A Potent and Highly Selective LSD1 Inhibitor with Negligible MAO Activity

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Compound of Interest		
Compound Name:	GSK2879552	
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**GSK2879552**, a small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), demonstrates exceptional selectivity for its primary target with virtually no inhibitory activity against the structurally related monoamine oxidases, MAO-A and MAO-B. This high degree of selectivity is a critical attribute for a therapeutic candidate, minimizing the potential for off-target effects associated with non-selective agents.

**GSK2879552** is an orally active, irreversible inhibitor of LSD1, an enzyme frequently overexpressed in various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC).[1][2] Its potent inhibition of LSD1 leads to the re-expression of silenced tumor suppressor genes, inducing differentiation and reducing the proliferation of cancer cells.[3]

### **Comparative Selectivity Profile**

To objectively evaluate the selectivity of **GSK2879552**, its inhibitory activity was compared against that of other known LSD1 inhibitors, including the clinical-stage compound ORY-1001 and the non-selective agent transleypromine. The data, summarized in the table below, clearly illustrates the superior selectivity of **GSK2879552**.



Compound	LSD1 IC50 (nM)	MAO-A IC50 (μΜ)	MAO-B IC50 (μΜ)	Selectivity for LSD1 over MAO-A	Selectivity for LSD1 over MAO-B
GSK2879552	16 - 24[1][4]	>100 (Undetectabl e Inhibition) [2][5]	>100 (Undetectabl e Inhibition) [2][5]	> 4167-fold	> 4167-fold
ORY-1001	18 - 20[1][4]	>100[5]	>100[5]	> 5000-fold	> 5000-fold
Tranylcyprom ine	20,700[6]	2.3[6]	0.95[6]	~0.1-fold	~0.05-fold

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data unequivocally shows that while **GSK2879552** and ORY-1001 are highly potent against LSD1, they exhibit negligible activity against both MAO-A and MAO-B, with IC50 values exceeding 100  $\mu$ M.[5] In stark contrast, tranylcypromine, a known non-selective monoamine oxidase inhibitor, is significantly more potent against MAO-A and MAO-B than against LSD1.[6]

## **Experimental Determination of MAO-A and MAO-B**Inhibition

The selectivity of **GSK2879552** was determined using in vitro enzyme inhibition assays. A detailed protocol for such an assay is provided below.

# Experimental Protocol: In Vitro MAO-A and MAO-B Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of a test compound against MAO-A and MAO-B. This type of assay typically utilizes recombinant human MAO enzymes and a substrate that is metabolized into a detectable product.

Materials:



- Recombinant human MAO-A and MAO-B enzymes
- MAO substrate (e.g., Kynuramine or a fluorogenic substrate)
- Test compound (e.g., GSK2879552)
- Positive control inhibitors:
  - Clorgyline (for MAO-A)[7]
  - Selegiline or Pargyline (for MAO-B)[7]
- Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
- Detection reagent (if required for the chosen substrate)
- 96-well microplates (black plates for fluorescence assays)
- Plate reader (spectrophotometer or fluorometer)

#### Procedure:

- Compound Preparation: Prepare a dilution series of the test compound in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer.
- Reaction Mixture Preparation: In the wells of a 96-well plate, add the assay buffer, the test compound at various concentrations, and the MAO substrate.
- Enzyme Addition: Initiate the enzymatic reaction by adding the recombinant MAO-A or MAO-B enzyme to the wells. For each assay, include control wells:
  - No-enzyme control: Contains all components except the enzyme.
  - No-inhibitor control (vehicle control): Contains all components, including the enzyme and the solvent used for the test compound.
  - Positive control: Contains all components, including the enzyme and a known inhibitor for the respective MAO isoform.



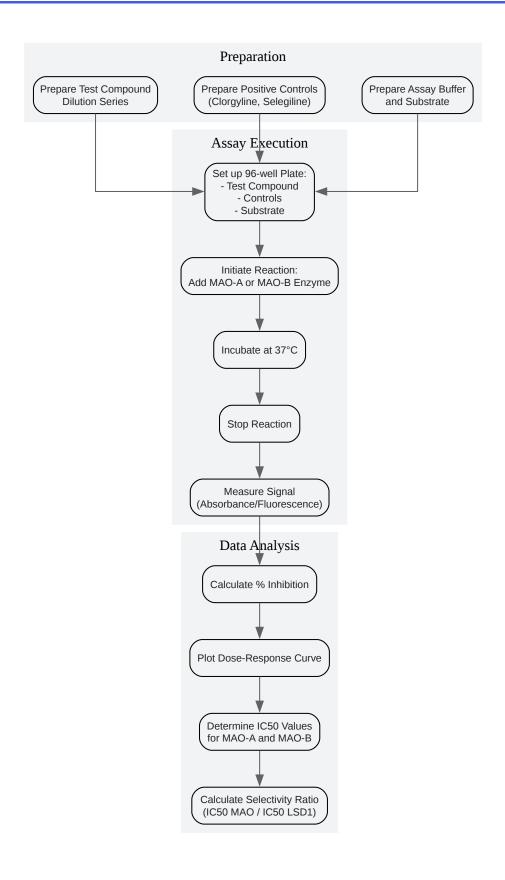
- Incubation: Incubate the plate at 37°C for a predetermined period (e.g., 20-30 minutes).
- Reaction Termination: Stop the reaction, if necessary, by adding a stop solution (e.g., 2N NaOH).[8]
- Signal Detection: Measure the absorbance or fluorescence of the product formed using a plate reader.
- Data Analysis:
  - Subtract the background reading (no-enzyme control) from all other readings.
  - Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
  - Plot the percentage of inhibition against the logarithm of the test compound concentration.
  - Determine the IC50 value by fitting the data to a suitable dose-response curve.

To determine the selectivity for MAO-A versus MAO-B, the IC50 values obtained for each enzyme are compared.

## Visualizing the Experimental Workflow

The logical flow of the experimental protocol to determine the selectivity of an inhibitor against MAO-A and MAO-B can be visualized as follows:





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Caption: Workflow for determining MAO-A and MAO-B inhibitor selectivity.



### Conclusion

The available data robustly supports the conclusion that **GSK2879552** is a highly selective inhibitor of LSD1. Its lack of significant inhibitory activity against the closely related MAO-A and MAO-B enzymes distinguishes it from non-selective agents like tranylcypromine and underscores its potential as a targeted therapeutic agent with a favorable safety profile. The high selectivity, combined with its potent anti-tumor activity, makes **GSK2879552** a promising candidate for further clinical development in the treatment of various cancers.

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